molecular formula C13H14FN3O B280104 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B280104
M. Wt: 247.27 g/mol
InChI Key: RFHQWSQSHNOZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as EFMC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EFMC belongs to the class of pyrazole derivatives, which are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide exhibits potent anti-inflammatory, analgesic, and antitumor activities. 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. In vivo studies have shown that 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide also exhibits potent biological activity at low concentrations, which makes it a promising lead compound for the development of new drugs. However, 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide also has some limitations, including its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new drugs based on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the development of new materials based on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide for various applications, such as sensors and catalysts. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide and to optimize its biological activity for use in various assays.

Synthesis Methods

1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep reaction process starting from 2-fluoro-4-methylphenyl hydrazine and ethyl 2-oxo-4-phenylbutyrate as the starting materials. The reaction involves the condensation of these two compounds followed by cyclization to form the pyrazole ring. The final step involves the introduction of the carboxamide group to the pyrazole ring.

Scientific Research Applications

1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in material science, such as in the development of new sensors and catalysts.

properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H14FN3O/c1-3-17-12(6-7-15-17)13(18)16-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

RFHQWSQSHNOZEB-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F

Origin of Product

United States

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